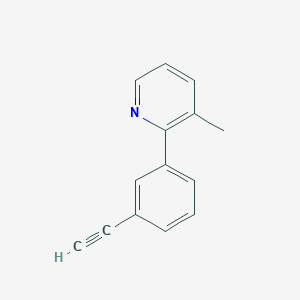

2-(3-Ethynylphenyl)-3-methylpyridine

Description

2-(3-Ethynylphenyl)-3-methylpyridine is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at the 3-position and an ethynylphenyl group at the 2-position. The ethynyl group (C≡C) introduces unique electronic and steric properties, making this compound a valuable intermediate in organic synthesis, particularly for constructing halogen-bonded supramolecular architectures . Its structural rigidity and π-conjugation system enable applications in materials science and coordination chemistry, where it may act as a ligand or building block for functional materials.

Properties

IUPAC Name |

2-(3-ethynylphenyl)-3-methylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c1-3-12-7-4-8-13(10-12)14-11(2)6-5-9-15-14/h1,4-10H,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUHFWVZDHLAATJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C2=CC=CC(=C2)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-ethynylphenyl)-3-methylpyridine typically involves the Sonogashira coupling reaction. This reaction couples an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as diisopropylamine and a solvent like toluene, with the reaction carried out at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of scaling up the Sonogashira coupling reaction apply. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethynylphenyl)-3-methylpyridine can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Electrophilic substitution can be facilitated by reagents like bromine, while nucleophilic substitution can involve reagents such as sodium amide.

Major Products Formed

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-(3-Ethynylphenyl)-3-methylpyridine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential as an anticancer agent due to its structural similarity to known therapeutic agents

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3-ethynylphenyl)-3-methylpyridine in biological systems is not fully understood. its structural similarity to compounds like erlotinib suggests it may interact with molecular targets such as tyrosine kinases, inhibiting their activity and thereby exerting anticancer effects .

Comparison with Similar Compounds

Halogen-Substituted Derivatives

- 2-(3-Iodoethynylphenyl)-3-methylpyridine (): The iodine atom in this derivative enhances halogen-bonding capabilities, enabling the formation of supramolecular parallelograms. In contrast, the ethynyl group in the target compound facilitates alkyne-based coupling reactions (e.g., Sonogashira coupling), which are less accessible in halogenated analogs .

- This structural difference impacts their utility in catalysis and molecular switches .

Electron-Withdrawing and Donating Groups

- 2-(3,5-Difluorobenzoyl)-3-methylpyridine ():

The difluorobenzoyl group is strongly electron-withdrawing, polarizing the pyridine ring and increasing electrophilicity. In contrast, the ethynylphenyl group in the target compound provides π-conjugation without significant electron withdrawal, leading to distinct reactivity in nucleophilic substitution reactions . - 2-(3-Fluoro-4-methoxyphenyl)-3-methylpyridine ():

The methoxy group donates electrons via resonance, counteracting the electron-withdrawing fluorine. This balance creates a tunable electronic profile, unlike the ethynylphenyl group, which primarily contributes to extended conjugation .

Thermal Stability and Coordination Chemistry

- Cobalt(II) Thiocyanato Complexes with 3-Methylpyridine Ligands ():

Ligand-rich complexes like [Co(NCS)₂(3-methylpyridine)₄] exhibit stepwise thermal decomposition, retaining octahedral geometry. The target compound’s ethynylphenyl group could destabilize such complexes due to steric demands, altering decomposition pathways compared to simpler 3-methylpyridine derivatives . - 2-(2-Hydroxyphenyl)-3-methylpyridine ():

This derivative undergoes pH-triggered unidirectional rotation, a property enhanced by the hydroxyl group’s hydrogen-bonding ability. The ethynylphenyl group lacks such hydrogen-bonding sites, limiting its utility in pH-responsive molecular switches .

Data Tables

Table 1: Substituent Effects on Key Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.